(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride
Description
(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a 6-oxabicyclo[3.2.1]octane core substituted with a methyl group at position 5 and a methanamine moiety at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
(5-methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-3-2-4-9(5-8,6-10)7-11-8;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZASLAULXQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections. Its structure suggests that it may interact with biological targets relevant to antimicrobial activity.
Antimicrobial Properties
Research indicates that compounds similar to (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of bicyclic amines have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | Bacillus subtilis | 12 µg/mL |
Pharmacological Studies
Pharmacological investigations reveal that this compound may possess properties that can be harnessed for drug development.
Case Studies
A notable study explored the efficacy of a related bicyclic compound in treating severe skin infections caused by resistant bacteria. The results demonstrated a significant reduction in infection rates among treated subjects compared to controls, indicating the potential for clinical application .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Environmental Impact
The compound has been classified as toxic to aquatic life with long-lasting effects, which raises concerns regarding its environmental safety . This necessitates careful consideration in its application and disposal.
Table 2: Toxicological Data
| Endpoint | Value |
|---|---|
| Aquatic Toxicity | Toxic |
| Eye Irritation | Causes serious irritation |
| Skin Irritation | Causes irritation |
Research Recommendations
Future studies should focus on:
- Developing novel derivatives with enhanced antibacterial activity.
- Conducting comprehensive pharmacokinetic studies to understand absorption and metabolism.
- Evaluating long-term safety and environmental impact through extensive toxicological assessments.
Mechanism of Action
The mechanism by which (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
{6-Oxabicyclo[3.2.1]octan-2-yl}methanamine Hydrochloride (2138204-86-9)
- Molecular Formula: C₉H₁₆ClNO (inferred from structure).
- Properties : White solid, water-soluble, and stable under standard conditions.
- This positional isomerism may lead to differences in biological activity or metabolic stability .
(2,3-Dihydro-1,4-benzodioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₄ClN₃O₃.
- Molecular Weight : 283.71 g/mol.
- Structural Features: Combines a benzodioxin ring and a 5-methyl-1,2,4-oxadiazole group.
- Comparison : Unlike the bicyclo[3.2.1]octane core, this compound’s benzodioxin-oxadiazole hybrid structure may confer distinct electronic properties and pharmacokinetic profiles, such as improved membrane permeability .
Stability and Reactivity
- Oxazolidine Derivatives : Evidence from sodium methoxide reactions (e.g., oxazolidines 5 and 8 in Scheme 4) shows that simpler bicyclic amines can undergo equilibrium-driven ring-opening or rearrangements. In contrast, the rigid 6-oxabicyclo[3.2.1]octane framework in the target compound likely resists such transformations, enhancing its stability under physiological conditions .
- Oxycodone Analogues : While oxycodone derivatives (e.g., 4,5α-epoxy-17-methylmorphinan-6-one hydrochloride) share complex polycyclic architectures, their opioid activity stems from distinct functional groups (e.g., epoxy and hydroxyl moieties). The target compound lacks these groups, suggesting divergent pharmacological applications .
Solubility and Bioavailability
- Hydrochloride Salts : Both the target compound and {6-oxabicyclo[3.2.1]octan-2-yl}methanamine hydrochloride exhibit high water solubility due to their ionic nature, favoring oral or injectable formulations.
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Stability and Reactivity Insights
| Compound Type | Stability Under Basic Conditions | Key Reactivity Traits |
|---|---|---|
| Target Bicyclic Amine | High (rigid structure resists ring-opening) | Limited ring strain; amine participates in salt formation |
| Oxazolidines (e.g., 5 and 8) | Moderate (equilibrium with open forms) | Prone to ring-opening |
Biological Activity
The compound (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride is a bicyclic amine derivative with potential biological activity. This article aims to summarize the current understanding of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 2260936-27-2
- Molecular Formula: C₉H₁₇ClN₄O
- Molecular Weight: 155.24 g/mol
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential therapeutic applications, particularly in the fields of neuropharmacology and antimicrobial activity.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar bicyclic structures have been noted for their ability to modulate neurotransmitter release and receptor activity, which may lead to applications in treating neurological disorders .
Study 1: Antimicrobial Efficacy
A study conducted on structurally related compounds demonstrated that certain bicyclic amines exhibited significant antimicrobial activity against a range of pathogens, including resistant strains . The study highlighted the importance of structural modifications in enhancing bioactivity.
| Compound | Pathogen Tested | Results |
|---|---|---|
| Compound A | E. coli | Active |
| Compound B | S. aureus | Active |
| (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine | TBD | TBD |
Study 2: Neuropharmacological Assessment
Another study assessed the effects of bicyclic amines on neurotransmitter systems in vitro. The results indicated that these compounds could influence dopamine and serotonin pathways, suggesting potential applications in mood disorders .
The mechanisms through which (5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine exerts its biological effects may involve:
- Receptor Interaction: Potential binding to neurotransmitter receptors.
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes involved in neurotransmitter degradation.
- Membrane Interaction: The lipophilic nature may facilitate interaction with cell membranes, affecting permeability and ion channel activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
